molecular formula C25H22FN3O4 B11590137 methyl 2-(3-{(E)-[1-(2-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate

methyl 2-(3-{(E)-[1-(2-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate

Cat. No.: B11590137
M. Wt: 447.5 g/mol
InChI Key: LADTYJOQWHQUMI-FYJGNVAPSA-N
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Description

Methyl 2-(3-{(E)-[1-(2-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate is a complex organic compound that belongs to the class of imidazolidinones. This compound is characterized by its unique structure, which includes a fluorobenzyl group, an imidazolidinone ring, and a pyrrole moiety. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(3-{(E)-[1-(2-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate typically involves a multi-step process:

    Formation of the Imidazolidinone Ring: The initial step involves the reaction of 2-fluorobenzylamine with a suitable diketone to form the imidazolidinone ring. This reaction is typically carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide or tetrahydrofuran.

    Pyrrole Formation: The next step involves the formation of the pyrrole ring. This can be achieved through the reaction of the imidazolidinone intermediate with an appropriate aldehyde and an amine under acidic conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-{(E)-[1-(2-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Methyl 2-(3-{(E)-[1-(2-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects, such as anti-inflammatory, anti-cancer, and anti-viral agents.

    Organic Synthesis: The compound serves as a building block in the synthesis of complex organic molecules, facilitating the development of new synthetic methodologies.

    Biological Studies: It is used in biological studies to investigate its effects on various biological pathways and its potential as a lead compound for drug development.

    Industrial Applications: The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 2-(3-{(E)-[1-(2-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in key biological processes.

    Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis, leading to its observed biological effects.

Comparison with Similar Compounds

Methyl 2-(3-{(E)-[1-(2-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate can be compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds

    • Methyl 2-(3-{(E)-[1-(2-chlorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate
    • Methyl 2-(3-{(E)-[1-(2-bromobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate
  • Uniqueness: : The presence of the fluorobenzyl group in this compound imparts unique electronic and steric properties, which can influence its reactivity and biological activity compared to its chloro- and bromo- analogs.

Properties

Molecular Formula

C25H22FN3O4

Molecular Weight

447.5 g/mol

IUPAC Name

methyl 2-[3-[(E)-[1-[(2-fluorophenyl)methyl]-2,5-dioxoimidazolidin-4-ylidene]methyl]-2,5-dimethylpyrrol-1-yl]benzoate

InChI

InChI=1S/C25H22FN3O4/c1-15-12-18(16(2)29(15)22-11-7-5-9-19(22)24(31)33-3)13-21-23(30)28(25(32)27-21)14-17-8-4-6-10-20(17)26/h4-13H,14H2,1-3H3,(H,27,32)/b21-13+

InChI Key

LADTYJOQWHQUMI-FYJGNVAPSA-N

Isomeric SMILES

CC1=CC(=C(N1C2=CC=CC=C2C(=O)OC)C)/C=C/3\C(=O)N(C(=O)N3)CC4=CC=CC=C4F

Canonical SMILES

CC1=CC(=C(N1C2=CC=CC=C2C(=O)OC)C)C=C3C(=O)N(C(=O)N3)CC4=CC=CC=C4F

Origin of Product

United States

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